molecular formula C16H18ClN5O2S B2783743 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide CAS No. 1115967-07-1

3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide

Cat. No.: B2783743
CAS No.: 1115967-07-1
M. Wt: 379.86
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazoloquinazoline family, characterized by a fused triazole and quinazoline core. Its structure includes a 7-chloro substituent on the quinazoline ring, a methylsulfanyl group at position 1, and an N-(propan-2-yl)propanamide side chain at position 2. Synthesis of such derivatives typically involves multi-step reactions, including cyclization and substitution steps, as seen in related compounds (e.g., DMF-mediated coupling and refluxing conditions) . The methylsulfanyl and chloro groups enhance steric and electronic interactions, which may influence binding to biological targets.

Properties

IUPAC Name

3-(7-chloro-1-methylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2S/c1-9(2)18-13(23)6-7-21-14(24)11-8-10(17)4-5-12(11)22-15(21)19-20-16(22)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPUXAVVCWRKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a novel derivative of quinazoline and triazole, which has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazoloquinazoline core with a chloro and methylsulfanyl substituent. The molecular formula is C15H18ClN5OC_{15}H_{18}ClN_5O with a molecular weight of approximately 319.79 g/mol. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H18ClN5OC_{15}H_{18}ClN_5O
Molecular Weight319.79 g/mol
IUPAC Name3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide
CAS Number[Pending Confirmation]

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines:

  • MCF7 (Breast Cancer) : Compounds demonstrated IC50 values ranging from 0.096 μM to 2.09 μM against MCF7 cells.
  • A549 (Lung Cancer) : Similar trends in potency were observed with IC50 values around 2.08 μM.

These findings suggest that the compound may inhibit key enzymes involved in cancer proliferation through mechanisms such as EGFR inhibition.

Antimicrobial Activity

Quinazoline derivatives are also recognized for their antimicrobial properties. The specific compound under investigation has shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These results indicate the potential use of this compound in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory activity of quinazoline derivatives has been well-documented. The compound's structural features may contribute to its ability to modulate inflammatory pathways effectively. In vitro studies have shown that it can reduce pro-inflammatory cytokines in activated macrophages.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It could also interact with various receptors implicated in cancer progression and immune response.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Synthesis and Evaluation : A study synthesized various triazoloquinazoline derivatives and assessed their cytotoxicity against cancer cell lines (Reference ).
  • Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications to the quinazoline core can enhance biological activity significantly (Reference ).
  • Clinical Implications : Some derivatives have entered preliminary clinical trials due to their promising preclinical results (Reference ).

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide have been evaluated for their efficacy against various cancer cell lines.

  • Mechanism of Action :
    • Quinazolines are known to inhibit key signaling pathways involved in tumor growth and proliferation. For example, they can target the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. Compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Case Studies :
    • A study reported that certain quinazoline derivatives demonstrated potent activity against EGFR with an IC50 of 0.096 μM . This highlights the potential of the triazoloquinazoline scaffold in developing targeted therapies for cancers driven by EGFR signaling.

Anti-inflammatory Properties

In addition to anticancer activity, quinazoline derivatives have been explored for their anti-inflammatory effects:

  • Inflammatory Pathways :
    • The compound may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB and MAPK that are crucial in inflammatory responses.
  • Research Findings :
    • A class of quinazoline derivatives was synthesized and tested for anti-inflammatory activity. Some compounds exhibited significant inhibition of inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .

Other Therapeutic Applications

The versatility of quinazolines extends into various therapeutic areas:

  • Anticonvulsant Activity :
    • Some studies suggest that quinazoline derivatives can act as anticonvulsants, providing a potential avenue for treating epilepsy .
  • Antidiabetic Effects :
    • Certain derivatives have shown inhibition of alpha-amylase and alpha-glucosidase enzymes, indicating potential use in managing diabetes by regulating carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method (Key Steps)
Target Compound: 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide Not explicitly given* ~478-490† 7-chloro, 1-methylsulfanyl, N-(propan-2-yl)propanamide Likely involves DMF-mediated coupling and chloro-substitution
2-[(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-chlorophenyl)propanamide [] C25H20ClN5O2S 489.98 4-benzyl, 1-sulfanyl-N-(4-chlorophenyl)propanamide Not detailed in evidence
3-(1-{[(Benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide [] C24H26N6O3S 478.57 Benzylcarbamoylmethylsulfanyl, N-(propan-2-yl)propanamide Not detailed in evidence
Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives [] Variable Variable Cinnamoyl, chloroester-linked acetate DMF, chloroesters, heating

*Inferred molecular formula based on structural analogs: ~C19H19ClN6O2S.
†Estimated based on similar compounds in and .

Key Observations:

Substituent Diversity: The target compound’s 7-chloro and methylsulfanyl groups distinguish it from analogs like the benzylsulfanyl derivative in and the benzylcarbamoylmethylsulfanyl analog in . Chloro groups often increase lipophilicity and binding affinity, while methylsulfanyl provides moderate steric bulk compared to larger aryl substituents .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving DMF-mediated nucleophilic substitution or coupling (e.g., reacting chloro intermediates with methylsulfanyl or propanamide precursors) . This contrasts with ’s compound, which may require additional steps for introducing the benzylcarbamoyl group.

Structural-Activity Implications: The 7-chloro substituent in the target compound may enhance electronic withdrawal, stabilizing interactions with hydrophobic enzyme pockets. In contrast, benzyl or cinnamoyl groups () could increase π-π stacking but reduce metabolic stability .

Table 2: Functional Group Impact on Properties

Group Impact on Lipophilicity (LogP)* Impact on Solubility Potential Bioactivity Influence
7-Chloro ↑↑ ↓↓ Enhanced binding to hydrophobic targets
Methylsulfanyl Moderate steric/electronic modulation
N-(Propan-2-yl)propanamide ↓ (vs. polar groups) Improved membrane permeability
Benzylsulfanyl ↑↑↑ ↓↓↓ Increased π-π interactions

*Relative scale: ↑ = increase, ↓ = decrease.

Research Findings and Methodological Considerations

  • Similarity Analysis : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for comparing such analogs, as structural similarity often predicts overlapping biological targets . The target compound’s chloro and methylsulfanyl groups may align it with kinase inhibitors or antimicrobial agents, though empirical data are needed.
  • Data Standardization: As noted in , inconsistent reporting of molecular properties (e.g., melting points, solubility) in existing literature complicates direct comparisons. Future studies should prioritize standardized datasets for triazoloquinazoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.